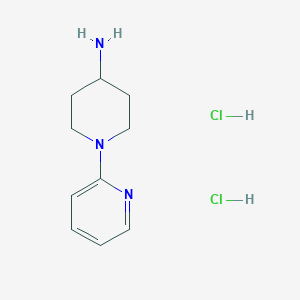
Chlorhydrate de 1-(pyridin-2-yl)pipéridin-4-amine
Vue d'ensemble
Description
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a heterocyclic amine that contains both pyridine and piperidine rings
Applications De Recherche Scientifique
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
Target of Action
Similar compounds, such as 4-aryl piperidines, have been noted as useful in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
It’s worth noting that similar compounds, such as 4-aryl piperidines, are used as semi-flexible linkers in protacs . These linkers connect the two functional groups in a PROTAC molecule, one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The UPS is responsible for the degradation of intracellular proteins, including those targeted by PROTACs .
Result of Action
In the context of protacs, the result of action typically involves the degradation of a specific target protein, which can influence various cellular processes depending on the function of the degraded protein .
Méthodes De Préparation
The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the following steps:
Starting Materials: Pyridine and piperidine derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Reaction Steps: The pyridine derivative is first reacted with the piperidine derivative to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of 1-(Pyridin-2-yl)piperidin-4-amine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-3-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.
1-(Pyridin-4-yl)piperidin-4-amine: Here, the pyridine ring is attached at the 4-position.
1-(Pyridin-2-yl)piperidin-3-amine: In this compound, the piperidine ring is attached at the 3-position instead of the 4-position.
The uniqueness of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-pyridin-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLOPVVMUVLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
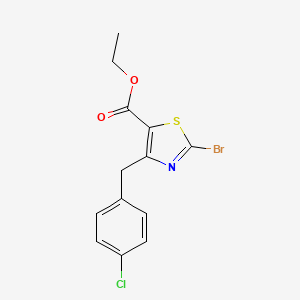

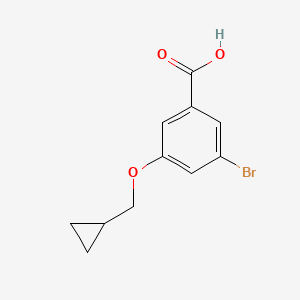
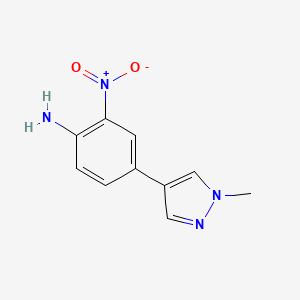
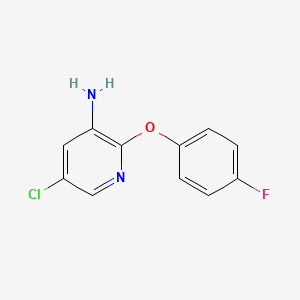
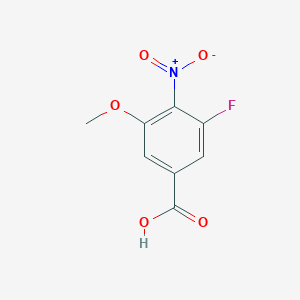
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)

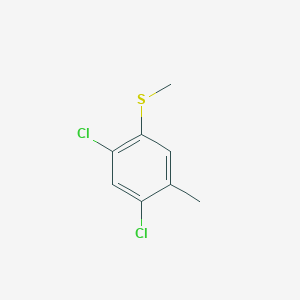



![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
